5-bromo-4-nitro-1H-imidazole

Regioselective nucleophilic substitution Imidazole nucleosides Halo-nitroimidazole reactivity

Ensure regioisomer precision: 5-Bromo-4-nitro-1H-imidazole positions bromine at C5, electronically activated by the adjacent C4-nitro group for efficient nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling. The 4-bromo-5-nitro isomer resists displacement under identical conditions—isomer verification is critical. Delivers 50% glycosylation yield for nucleoside analog libraries. Deploy in Suzuki-Miyaura diversification, S-nucleophile thiolation to 5-mercapto intermediates, and hypoxia-selective radiosensitizer scaffold synthesis. Confirm C5 bromine placement before initiating your synthetic route.

Molecular Formula C3H2BrN3O2
Molecular Weight 191.97 g/mol
Cat. No. B7805428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-nitro-1H-imidazole
Molecular FormulaC3H2BrN3O2
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)Br)[N+](=O)[O-]
InChIInChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)
InChIKeyKSEFBYAEHWXHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-nitro-1H-imidazole – Core Chemical Intermediate for Regioselective Synthesis and Hypoxia-Targeted Probe Development


5-Bromo-4-nitro-1H-imidazole (CAS 6963-65-1) is a heterocyclic building block belonging to the 4-nitroimidazole class. It features a bromine atom at C5 and a nitro group at C4 of the imidazole ring (C₃H₂BrN₃O₂, MW 191.97 g/mol, predicted pKa 5.60 ± 0.10) . The compound is a crystalline solid (mp 281–282 °C, dec.) with a density of 2.156 g/cm³ . Its defining structural feature is the adjacency of the electron-withdrawing nitro group to the bromine, which activates the C–Br bond for regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1]. This activation pattern distinguishes it from non-activated imidazole halides and underpins its utility in medicinal chemistry, nucleoside synthesis, and radiosensitizer development [1][2].

Why 5-Bromo-4-nitro-1H-imidazole Cannot Be Replaced by Its Regioisomer 4-Bromo-5-nitro-1H-imidazole


5-Bromo-4-nitro-1H-imidazole and its regioisomer 4-bromo-5-nitro-1H-imidazole share the same molecular formula and are often co-produced or interconverted under certain conditions . However, their reactivity profiles diverge sharply. The 4-nitro-5-bromo arrangement in the 5-bromo-4-nitro isomer places the bromine at a ring position that is electronically activated by the adjacent nitro group, enabling facile nucleophilic displacement and cross-coupling [1]. In contrast, the 4-bromo-5-nitro isomer is documented to be resistant to nucleophilic displacement at the bromo position under identical conditions, making it a poor synthetic surrogate [1]. Procurement of the correct regioisomer is therefore a critical specification control point for any synthetic route relying on halogen substitution at C5.

5-Bromo-4-nitro-1H-imidazole Head-to-Head Evidence: Regioselective Reactivity, Glycosylation Yield, Halogen Reactivity, and Physicochemical Differentiation


Regioisomer-Specific Nucleophilic Displacement at the C5 Bromo Position vs. 4-Bromo-5-nitro-1H-imidazole

In a direct experimental comparison under identical glycosylation conditions (NaH in CH₃CN, condensation with protected chlorodeoxyribofuranose), the 5-bromo-4-nitroimidazole isomer underwent ready nucleophilic displacement at the bromo position, whereas the 4-bromo-5-nitroimidazole isomer was resistant to reaction at its bromo site [1]. This divergent behavior is attributed to the electronic activation conferred by the nitro group adjacent to the leaving group in the 5-bromo-4-nitro isomer [1].

Regioselective nucleophilic substitution Imidazole nucleosides Halo-nitroimidazole reactivity

Glycosylation Yield Advantage: 50% vs. 35% for 5-Bromo-4-nitro-1H-imidazole Relative to Its Regioisomer

When the mixture of 4(5)-bromo-5(4)-nitroimidazole was subjected to glycosylation with 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose, two β-nucleoside isomers were obtained. The 5-bromo-4-nitroimidazole isomer (3) was isolated in 50% yield, while the 4-bromo-5-nitroimidazole isomer was isolated in only 35% yield [1]. This 15-percentage-point yield advantage directly impacts synthetic efficiency and cost in nucleoside analog preparation.

Imidazole nucleoside synthesis Glycosylation efficiency Regioisomer yield comparison

Bromo vs. Iodo Reactivity in Nitro-Activated Nucleophilic Aromatic Substitution of 4-Nitroimidazoles

In a systematic study of nucleophilic displacements of 4-nitroimidazoles with S-nucleophiles (arylthiols in basic medium), Kulkarni and coworkers reported that the bromo compounds are slightly more reactive than the iodo analogues under identical conditions [1]. This finding challenges the typical SNAr halogen mobility order (I > Br > Cl) observed in non-activated aromatic systems, making the bromo derivative a kinetically preferred substrate for thiol displacement when the nitro group is positioned to activate the leaving group [1].

Halogen reactivity ranking Nucleophilic aromatic substitution SNAr on nitroimidazoles

pKa Shift of ~2.7 Log Units vs. Unsubstituted 4-Nitroimidazole: Implications for Ionization State at Physiological pH

5-Bromo-4-nitro-1H-imidazole has a predicted pKa of 5.60 ± 0.10, which is approximately 2.7 log units more acidic than the parent 4-nitroimidazole (predicted pKa 8.31 ± 0.10) . This significant acidification results from the electron-withdrawing effect of the bromine atom. At physiological pH (7.4), 5-bromo-4-nitro-1H-imidazole exists predominantly in its deprotonated (imidazolate) form, whereas 4-nitroimidazole remains largely protonated . This shift alters solubility, hydrogen-bonding capacity, and potential interactions with biological targets such as metmyoglobin and cytochrome P450 enzymes .

pKa comparison Physicochemical property differentiation Bioavailability prediction

One-Step Nitration of 4-Bromo-1H-imidazole with 87% Isolated Yield for Scalable Production

A robust one-step synthetic protocol described in patent literature yields 5-bromo-4-nitro-1H-imidazole in 87% isolated yield from 4-bromo-1H-imidazole using concentrated nitric acid (1.1 equiv) in concentrated sulfuric acid at 110 °C for 1 hour . This high-yielding, experimentally validated procedure contrasts with lower-yielding routes for related halogenated nitroimidazoles that often require multi-step sequences . After the reaction, the product is precipitated by pouring onto ice water and collected by filtration, avoiding chromatographic purification .

Synthetic efficiency Nitration of imidazoles Process chemistry

In Vitro Radiosensitization of Hypoxic Cells by 1-Methyl-5-bromo-4-nitroimidazole: Efficacy Against EMT6 Tumor Cells

Rockwell and coworkers demonstrated that 1-methyl-5-bromo-4-nitroimidazole is an 'extremely effective' radiosensitizer of hypoxic EMT6 mouse mammary tumor cells in vitro [1]. Preincubation of hypoxic cells with this compound produced greater sensitization than short incubation protocols, and the effect exceeded predictions based on electron affinity alone [1]. This contrasts with certain 5-nitroimidazole-based sensitizers (e.g., metronidazole) that show lower sensitizing efficiency in this model [1]. The 1-methyl derivative directly derives from 5-bromo-4-nitro-1H-imidazole via N-alkylation, establishing the parent compound as the gateway intermediate for this pharmacophore [1].

Hypoxic cell radiosensitizer 4-Nitroimidazole radiosensitization EMT6 tumor model

Procurement-Relevant Application Scenarios for 5-Bromo-4-nitro-1H-imidazole in Medicinal Chemistry and Chemical Biology


Synthesis of 5-Substituted-4-nitroimidazole Nucleoside Analogs as Anticancer and Radioprotective Agents

5-Bromo-4-nitro-1H-imidazole serves as the aglycone precursor for 5-bromo-4-nitro-1-β-D-ribofuranosylimidazole, which can be further functionalized to 5-mercapto- and 5-iodopentenylthio-4-nitroimidazole nucleosides exhibiting cytotoxicity against Molt-3 leukemia cells at concentrations >10 μg/mL [1]. The superior 50% glycosylation yield (vs. 35% for the regioisomer) makes this compound the preferred starting material for nucleoside analog libraries [2]. The radiolabeled 5-iodopentenylthio derivative demonstrated 2-fold higher tumor uptake in rapidly growing tumors compared to slower-growing tumors in mice, supporting its use as a tumor-imaging probe precursor [1].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 5-Aryl-4-nitroimidazole Diversity Synthesis

The C5 bromine atom in 5-bromo-4-nitro-1H-imidazole is activated by the adjacent nitro group for oxidative addition with palladium catalysts, enabling Suzuki-Miyaura cross-coupling to generate diverse 5-aryl-4-nitroimidazole libraries [1][2]. While direct C-H arylation of 4-nitroimidazoles has been reported to be slightly more efficient, the bromo intermediate provides a complementary disconnection that is compatible with aryl bromide coupling partners not accessible via C-H activation [2]. The same scaffold has been employed to synthesize anti-HIV NNRTI candidates via Suzuki coupling of 5-bromo-N1-benzyl-2-methyl-4-nitroimidazole with boronic acid derivatives [1].

Synthesis of 1-Alkyl-5-bromo-4-nitroimidazole Radiosensitizers for Hypoxic Tumor Targeting

N-Alkylation of 5-bromo-4-nitro-1H-imidazole at N1 provides access to 1-methyl-5-bromo-4-nitroimidazole, a validated in vitro radiosensitizer of hypoxic tumor cells [1]. The 4-nitroimidazole scaffold offers an alternative electronic profile to the more common 2-nitroimidazole radiosensitizers, potentially addressing different reduction potential requirements for hypoxia-selective activation [1]. Although in vivo sensitization of solid EMT6 tumors was not observed with the 1-methyl derivative, the scaffold remains a valuable starting point for structure-activity relationship studies aimed at improving pharmacokinetic properties [1].

Nucleophilic Displacement for 5-Thioether and 5-Amino-4-nitroimidazole Derivatives

The C5 bromine in 5-bromo-4-nitro-1H-imidazole undergoes efficient displacement by S-nucleophiles (hydrogen sulfide, sodium hydrosulfide, thiourea) to yield 5-mercapto-4-nitroimidazole intermediates, which can be further alkylated to produce thioether derivatives [1]. The bromo compound reacts slightly faster than the iodo analog in these displacements, providing a kinetic advantage for preparative-scale thiolation [2]. This reactivity can be exploited to introduce diverse substituents at C5 for fragment-based drug discovery or for the preparation of hypoxia-selective prodrugs with bioreductive triggers [3].

Quote Request

Request a Quote for 5-bromo-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.